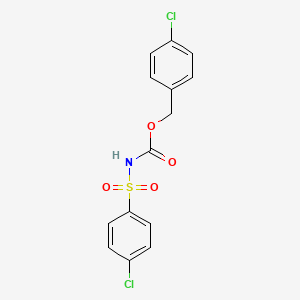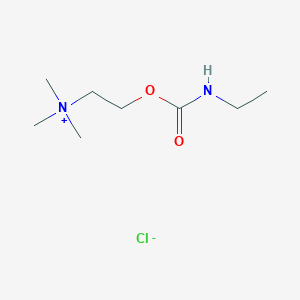
Diethyl 2-iodoazulene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-iodoazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its distinctive blue color and aromatic properties. Azulene derivatives are known for their unique electronic properties and have been studied for various applications in materials science, organic synthesis, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-iodoazulene-1,3-dicarboxylate can be synthesized through a series of chemical reactions involving azulene derivatives. One common method involves the iodination of diethyl azulene-1,3-dicarboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Diethyl 2-iodoazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, often using oxidizing agents like tetrachloro-1,2-benzoquinone.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions, typically in anhydrous ether or THF.
Tetrachloro-1,2-benzoquinone: Used for oxidation reactions, often in organic solvents.
Lithium Aluminum Hydride: Used for reduction reactions, usually in dry ether.
Major Products Formed
Substituted Azulenes: Products formed by substitution reactions, depending on the reagent used.
Oxidized Azulenes: Products formed by oxidation reactions, with varying oxidation states.
Reduced Azulenes: Products formed by reduction reactions, often leading to the removal of the iodine atom.
科学研究应用
Diethyl 2-iodoazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex azulene derivatives.
Materials Science: Investigated for its electronic properties and potential use in organic electronic devices.
Medicinal Chemistry: Explored for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of diethyl 2-iodoazulene-1,3-dicarboxylate is largely dependent on its chemical structure and the specific reactions it undergoes. The iodine atom and the carboxylate groups play crucial roles in its reactivity, allowing it to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.
相似化合物的比较
Similar Compounds
Diethyl 2-chloroazulene-1,3-dicarboxylate: Similar in structure but with a chlorine atom instead of iodine.
Diethyl 2-aminoazulene-1,3-dicarboxylate: Contains an amino group instead of iodine.
Diethyl 2-triethoxysilylazulene-1,3-dicarboxylate: Contains a triethoxysilyl group instead of iodine.
Uniqueness
Diethyl 2-iodoazulene-1,3-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
65144-75-4 |
|---|---|
分子式 |
C16H15IO4 |
分子量 |
398.19 g/mol |
IUPAC 名称 |
diethyl 2-iodoazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15IO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI 键 |
KRMHZZDBZFWJNV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1I)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


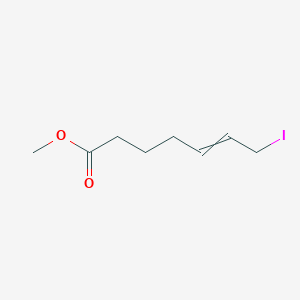
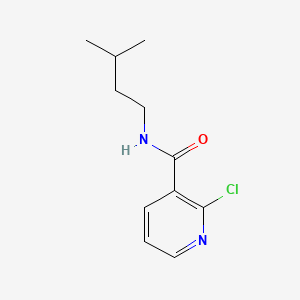
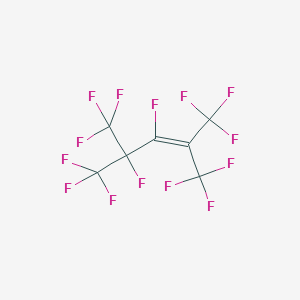
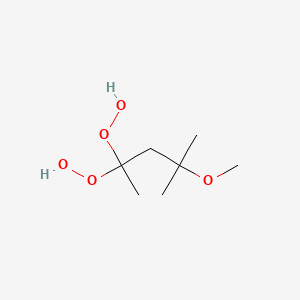
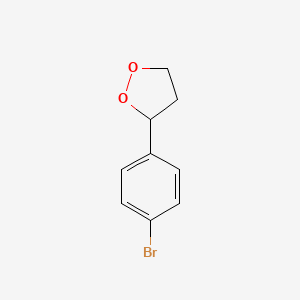

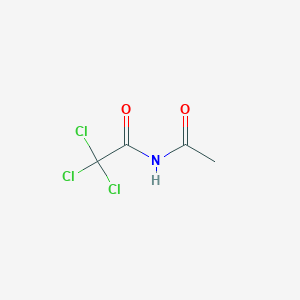
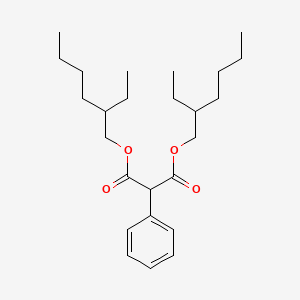
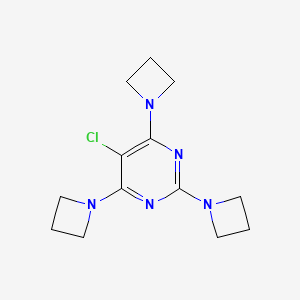
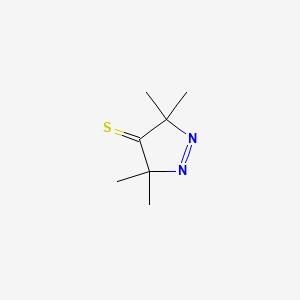
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

